molecular formula C3H8N2O2S B2491239 [Dimethyl(oxo)-lambda6-sulfanylidene]urea CAS No. 1520-15-6

[Dimethyl(oxo)-lambda6-sulfanylidene]urea

Cat. No.: B2491239
CAS No.: 1520-15-6
M. Wt: 136.17
InChI Key: RKHYGLCRVCMTPG-UHFFFAOYSA-N
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Description

[Dimethyl(oxo)-lambda6-sulfanylidene]urea is a sulfoximide-derived compound characterized by a urea backbone (-NHCONH-) linked to a dimethyl(oxo)-λ⁶-sulfanylidene group.

Properties

IUPAC Name

[dimethyl(oxo)-λ6-sulfanylidene]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c1-8(2,7)5-3(4)6/h1-2H3,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHYGLCRVCMTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [Dimethyl(oxo)-lambda6-sulfanylidene]urea typically involves the reaction of dimethylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of dimethylamine and sulfur dioxide in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

[Dimethyl(oxo)-lambda6-sulfanylidene]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various sulfur-containing derivatives.

Scientific Research Applications

[Dimethyl(oxo)-lambda6-sulfanylidene]urea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [Dimethyl(oxo)-lambda6-sulfanylidene]urea involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the specific conditions and targets involved. It may interact with cellular proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s sulfur atom plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key sulfoximide derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties Source
2-chloro-N-[dimethyl(oxo)-λ⁶-sulfanylidene]acetamide C₄H₇ClN₂O₂S 210.68 Chloro, acetamide, sulfoximide Requires cold storage; used in synthesis
2-{[dimethyl(oxo)-λ⁶-sulfanylidene]amino}acetonitrile C₄H₈N₂OS 132.18 Nitrile, sulfoximide High purity; no hazard labeling
N-[dimethyl(oxo)-λ⁶-sulfanylidene]-2-hydroxyacetamide C₄H₉NO₃ 119.06 (monoisotopic) Hydroxy, acetamide, sulfoximide Limited patent/literature data
1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one C₁₁H₁₁ClO₂S 242.72 Aromatic chloro, ketone, sulfoximide Melting point: 137.3–138.5°C; solid state

Research Findings and Trends

  • Synthetic Accessibility : Sulfoximide derivatives are typically synthesized via oxidation of thioether precursors or nucleophilic substitution reactions. For instance, 2-chloro-N-[dimethyl(oxo)-λ⁶-sulfanylidene]acetamide is synthesized by reacting chloroacetamide with dimethyl sulfoxide derivatives under controlled conditions .

Biological Activity

[Dimethyl(oxo)-lambda6-sulfanylidene]urea, a sulfur-containing urea derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃H₈N₂O₂S
  • CAS Number : 1520-15-6
  • Structural Representation : The compound features a urea moiety with two dimethyl groups and a sulfur atom, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Target Interactions :
    • Urea derivatives can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and electrostatic interactions.
    • The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Biochemical Pathways :
    • It has the potential to influence multiple biochemical pathways due to its ability to interact with various biomolecules. This includes modulation of cellular processes that could lead to therapeutic effects against diseases like cancer and infections.
  • Pharmacokinetics :
    • Preliminary studies suggest that this compound is well-absorbed in biological systems, allowing for effective distribution throughout the body.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties:

  • Case Study : A recent study highlighted the cytotoxic effects of urea-based compounds against triple-negative breast cancer (TNBC) cell lines. These compounds demonstrated the ability to cross the blood-brain barrier, making them promising candidates for treating metastatic cancers .
  • Mechanism : The cytotoxicity appears to be linked to the inhibition of specific molecular targets, including fibroblast growth factor receptor 1 (FGFR1), which is critical in cancer cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundUrea DerivativeAntimicrobial, Anticancer
ThioureaSulfur AnalogAntimicrobial
SulfonylureasSulfonyl GroupAntidiabetic agents
SulfinylureasSulfinyl GroupPotential anticancer properties

This comparison illustrates the unique position of this compound among other similar compounds, particularly regarding its dual activity against bacteria and cancer cells.

Research Applications

The compound's unique properties make it suitable for various applications:

  • Organic Synthesis : Utilized as a reagent for synthesizing complex molecules.
  • Pharmaceutical Development : Ongoing research is focused on its potential therapeutic applications in treating oxidative stress-related diseases and cancers.
  • Material Science : Its chemical properties lend themselves to development in advanced materials, including polymers and coatings .

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